molecular formula C16H17NO4 B2695574 2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol CAS No. 1219440-80-8

2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol

Cat. No.: B2695574
CAS No.: 1219440-80-8
M. Wt: 287.315
InChI Key: VEAAQDRXFLSRKY-LICLKQGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-aminophenol . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzaldehyde
  • 2-aminophenol
  • Schiff bases with similar structures

Uniqueness

2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol is unique due to its specific combination of the trimethoxyphenyl and imine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-8-12(9-15(20-2)16(14)21-3)17-10-11-6-4-5-7-13(11)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAAQDRXFLSRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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